![molecular formula C16H15NO3 B353040 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 868213-20-1](/img/structure/B353040.png)
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MBX-2982, is a novel small molecule compound that has shown potential for the treatment of type 2 diabetes mellitus (T2DM). It is a selective G-protein-coupled receptor 119 (GPR119) agonist that stimulates the release of insulin from pancreatic β-cells and promotes glucose-dependent insulin secretion.
Mechanism Of Action
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a selective agonist of GPR119, a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion from pancreatic β-cells in a glucose-dependent manner. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one also activates GPR119 in intestinal L-cells, which increases the release of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glucose homeostasis.
Biochemical And Physiological Effects
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have several biochemical and physiological effects that make it a promising candidate for the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to increase GLP-1 and GIP secretion in humans, which may contribute to its glucose-lowering effects.
Advantages And Limitations For Lab Experiments
One advantage of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it is a selective GPR119 agonist, which reduces the risk of off-target effects. 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is that it has a short half-life in humans, which may limit its therapeutic efficacy. Additionally, the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM have not yet been established.
Future Directions
Future research on 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. This could include the development of prodrug formulations or the use of sustained-release formulations to prolong its half-life. Additionally, further studies are needed to determine the optimal dose and dosing regimen of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of T2DM. Future research should also investigate the potential of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the mechanism of action of 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one should be further elucidated to better understand its glucose-lowering effects and potential off-target effects.
Synthesis Methods
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one was first synthesized and characterized by researchers at Metabasis Therapeutics Inc. The synthesis method involves the condensation of 3-methylphenol and 2-bromoethyl ethyl ether to form 2-(3-methylphenoxy)ethyl bromide. This intermediate is then reacted with 2-aminophenol in the presence of potassium carbonate to yield 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Scientific Research Applications
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied in preclinical and clinical trials for its potential use in the treatment of T2DM. In preclinical studies, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of T2DM. In clinical trials, 3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with T2DM.
properties
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDOBLNUVMKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
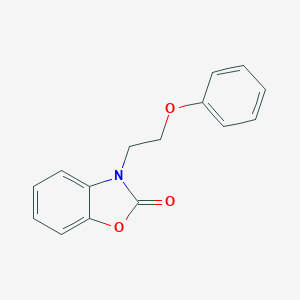
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
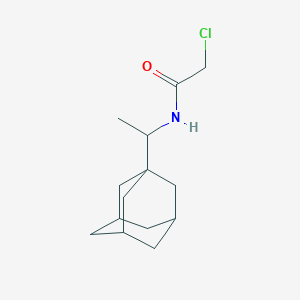
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)
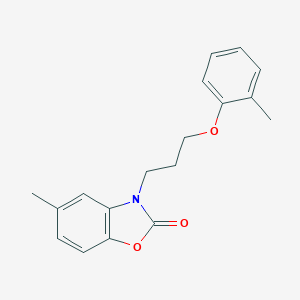

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
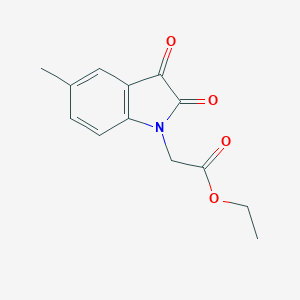
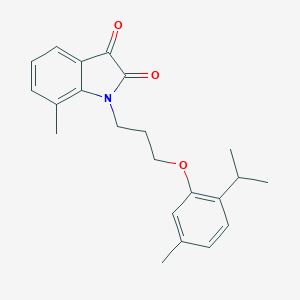
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)